

(R)-AS-1 full chemical name

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Compound of Interest

Compound Name: (R)-AS-1

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An In-depth Technical Guide to (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as **(R)-AS-1**, is a novel, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for neurological disorders, particularly epilepsy.^{[1][2][3][4][5]} It functions as a positive allosteric modulator (PAM) of Excitatory Amino Acid Transporter 2 (EAAT2), a crucial protein for regulating glutamate levels in the central nervous system.^{[1][2][3]} This guide provides a comprehensive overview of **(R)-AS-1**, including its chemical properties, mechanism of action, synthesis, and preclinical data.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). Dysregulation of glutamate homeostasis is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke. Excitatory Amino Acid Transporter 2 (EAAT2), predominantly expressed on glial cells, is responsible for the majority of glutamate uptake from the synaptic cleft. Enhancing the function of EAAT2 presents a promising therapeutic strategy for conditions associated with glutamate excitotoxicity.

(R)-AS-1 has emerged from a research program focused on developing novel pyrrolidine-2,5-dione derivatives with CNS activity.[1] It has shown potent antiseizure activity in a range of preclinical models and possesses favorable drug-like properties, positioning it as a first-in-class EAAT2 modulator with significant therapeutic potential.[1][2][3][4]

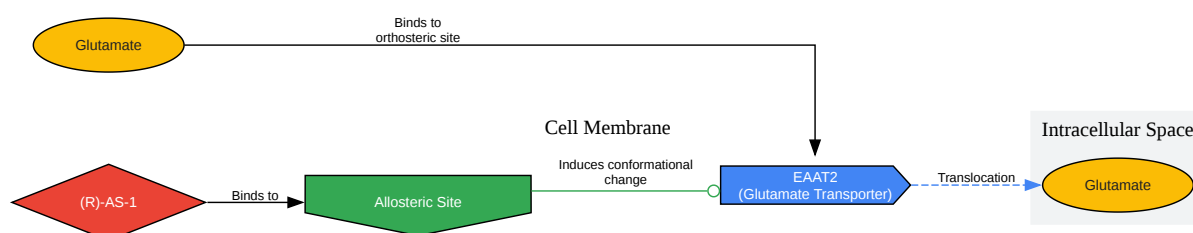
Chemical Properties and Structure

- Full Chemical Name: (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide[1][2][3][4][5]
- Code Name: **(R)-AS-1**, also referred to as (R)-7[1][4]
- Molecular Formula: $C_{14}H_{16}N_2O_3$
- Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Mechanism of Action: Positive Allosteric Modulation of EAAT2

(R)-AS-1 enhances the glutamate uptake capacity of EAAT2 through a positive allosteric modulation mechanism.[1][2] This means it binds to a site on the transporter protein distinct from the glutamate binding site, inducing a conformational change that increases the transporter's efficiency.

Signaling Pathway of EAAT2 Modulation by **(R)-AS-1**



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Caption: Mechanism of **(R)-AS-1** as a positive allosteric modulator of the EAAT2 transporter.

Preclinical Data

Antiseizure Activity

(R)-AS-1 has demonstrated broad-spectrum antiseizure activity in various rodent models of epilepsy.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Seizure Model	Animal	ED ₅₀ (mg/kg, i.p.)	Reference
Maximal Electroshock (MES)	Mouse	29.8	[1]
6 Hz (32 mA)	Mouse	12.8	[1]
6 Hz (44 mA)	Mouse	25.6	[4]
Subcutaneous Pentylenetetrazol (scPTZ)	Mouse	40.7	[1]

Pharmacokinetic Profile

The pharmacokinetic properties of **(R)-AS-1** have been evaluated in mice, demonstrating good oral bioavailability and brain penetration.

Parameter	Route	Value	Units	Reference
T _{max} (Plasma)	p.o.	0.25	h	[1]
C _{max} (Plasma)	p.o.	18.9	µg/mL	[1]
AUC _{0-t} (Plasma)	p.o.	51.2	µg·h/mL	[1]
T _{max} (Brain)	p.o.	0.5	h	[1]
C _{max} (Brain)	p.o.	8.7	µg/g	[1]
AUC _{0-t} (Brain)	p.o.	28.9	µg·h/g	[1]
Bioavailability (F)	p.o.	68.4	%	[1]

Safety and Tolerability

(R)-AS-1 exhibits a favorable safety profile, with a significant separation between doses that produce antiseizure effects and those causing motor impairment.[2]

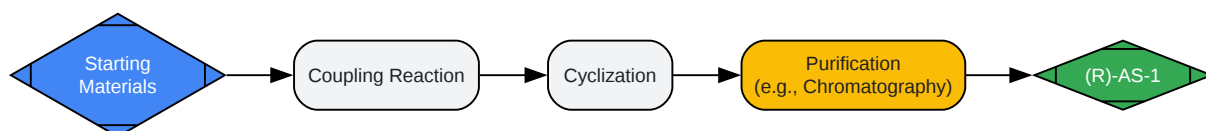
Test	Animal	TD ₅₀ (mg/kg, i.p.)	Protective Index (TD ₅₀ /ED ₅₀)	Reference
Rotarod (Motor Impairment)	Mouse	> 300	> 10 (for MES)	[1]

Experimental Protocols

Synthesis of (R)-AS-1

The synthesis of **(R)-AS-1** involves a multi-step process starting from commercially available precursors. The key final step is the coupling of (R)-2-aminopropanamide with a suitable benzyl derivative followed by cyclization to form the succinimide ring.

Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **(R)-AS-1**.

A detailed synthetic protocol can be found in the supplementary information of the primary publication by Abram et al. (2022) in the Journal of Medicinal Chemistry.[1]

In Vivo Antiseizure Testing

The antiseizure activity of **(R)-AS-1** was evaluated in mice using standard, well-validated models.

- Animal Model: Male CD-1 mice were used for the studies.
- Drug Administration: **(R)-AS-1** was suspended in a 0.5% solution of methylcellulose in water and administered intraperitoneally (i.p.) or orally (p.o.).
- Maximal Electroshock (MES) Test: Seizures were induced by delivering an electrical stimulus (50 mA, 0.2 s) via corneal electrodes. Protection was defined as the absence of a tonic hindlimb extension.
- 6 Hz Test: A constant current electrical stimulus (32 mA or 44 mA, 3 s) was delivered via corneal electrodes. Protection was defined as the absence of seizure activity.
- Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ (85 mg/kg) was injected subcutaneously to induce clonic seizures. Protection was defined as the absence of clonic seizures for at least 30 minutes.

Conclusion

(R)-AS-1 is a promising drug candidate with a novel mechanism of action targeting the glial glutamate transporter EAAT2. Its potent antiseizure activity across multiple preclinical models, combined with a favorable pharmacokinetic and safety profile, underscores its potential for the treatment of epilepsy and possibly other neurological disorders characterized by glutamate excitotoxicity. Further preclinical and clinical development of **(R)-AS-1** is warranted.

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